TAS-117 - 1402602-94-1

TAS-117

Catalog Number: EVT-283481
CAS Number: 1402602-94-1
Molecular Formula: C26H24N4O2
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS-117 is under investigation in clinical trial NCT03017521 (K-BASKET, TAS-117, PI3K/AKT Gene Aberration).
Pifusertib is an orally bioavailable allosteric and selective pan-inhibitor of the serine/threonine protein kinase Akt (protein kinase B; v-akt murine thymoma viral oncogene homolog 1), with potential antineoplastic activity. Upon oral administration, pifusertib targets, binds to and inhibits the activity of Akt, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt-mediated signaling. This may inhibit proliferation and induce apoptosis of tumor cells in which Akt is overexpressed. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Synthesis Analysis

The synthesis of TAS-117 involves several key steps that utilize advanced organic chemistry techniques. The initial synthetic route typically begins with the formation of a pyrido scaffold, which is then modified through various chemical reactions to introduce functional groups that enhance its interaction with the AKT protein.

One notable method employed in the synthesis includes the use of oxazinone derivatives, which are crucial for achieving the desired pharmacological properties. The synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity of the final product. Additionally, optimization strategies may involve iterative modifications to improve biochemical potency and solubility characteristics .

Molecular Structure Analysis

TAS-117's molecular structure features a complex arrangement that includes a 2,3-diphenyl pyrido scaffold coupled with an oxazinone ring. This configuration is essential for its binding affinity to the allosteric site of AKT.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 318.37 g/mol
  • Key Functional Groups: Pyridine ring, oxazinone group, and phenyl substituents.

The structural integrity of TAS-117 allows it to effectively inhibit AKT by binding to its allosteric site, thereby altering its conformation and reducing its activity .

Chemical Reactions Analysis

TAS-117 undergoes various chemical reactions that are critical for its pharmacological activity. One significant reaction involves its interaction with phosphorylated substrates of AKT, such as PRAS40 (proline-rich AKT substrate 40 kDa). By inhibiting AKT activity, TAS-117 leads to decreased phosphorylation levels of these substrates.

In vitro studies have demonstrated that TAS-117 effectively reduces cell viability in tumor models by triggering apoptotic pathways and enhancing the cytotoxic effects of other chemotherapeutic agents like bortezomib or carfilzomib. This synergistic effect is attributed to TAS-117's ability to inhibit activated AKT signaling pathways .

Mechanism of Action

The mechanism of action for TAS-117 involves its binding to an allosteric site on the AKT protein. This binding induces a conformational change that inhibits the kinase's activity, resulting in reduced phosphorylation of downstream targets involved in cell survival and proliferation.

Process Details

  1. Binding: TAS-117 binds to the allosteric site on AKT.
  2. Conformational Change: This binding alters the conformation of AKT.
  3. Inhibition: The altered conformation inhibits substrate phosphorylation.
  4. Cellular Effects: Leads to apoptosis and reduced tumor growth through multiple pathways, including enhanced endoplasmic reticulum stress responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (specific appearance may vary based on formulation).
  • Solubility: High solubility in organic solvents; moderate solubility in aqueous solutions.

Chemical Properties

  • Stability: TAS-117 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with target proteins without significant off-target interactions at therapeutic concentrations.

Relevant data indicate that TAS-117 maintains favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles conducive to oral administration .

Applications

TAS-117 is primarily investigated for its applications in oncology, particularly for treating advanced solid tumors where traditional therapies have failed. Its role as an allosteric inhibitor of AKT makes it a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

In addition to cancer therapy, research suggests potential applications in other diseases characterized by dysregulated AKT signaling pathways, such as certain metabolic disorders and neurodegenerative diseases . Further studies are ongoing to explore these applications and refine treatment protocols involving TAS-117.

Introduction to AKT Inhibition in Oncology

Role of the PI3K/AKT/mTOR Pathway in Oncogenesis

The phosphatidylinositol 3-kinase (PI3K)/v-akt murine thymoma viral oncogene homolog (AKT)/mammalian target of rapamycin (mTOR) signaling axis is a master regulator of cellular proliferation, metabolism, survival, and apoptosis. Dysregulation of this pathway—through PIK3CA mutations, AKT amplifications, PTEN loss, or upstream receptor tyrosine kinase activation—occurs in >40% of solid tumors, including breast, ovarian, endometrial, gastric, and lung cancers [2] [3]. Constitutive AKT activation drives tumorigenesis by promoting glucose metabolism, inhibiting pro-apoptotic proteins, and enhancing cell cycle progression. This pathway’s centrality in oncogenesis and therapeutic resistance establishes it as a high-value target for precision oncology.

Rationale for Targeting AKT in Solid Tumors

AKT exists as three isoforms (AKT1, AKT2, AKT3) with both overlapping and distinct functions. Pan-AKT inhibition is rationalized by:

  • Compensatory signaling: Isoform-specific inhibitors trigger feedback loops, diminishing efficacy
  • Oncogenic prevalence: AKT1 E17K mutations occur in 1–8% of breast, endometrial, and colorectal cancers; AKT2/3 amplifications are frequent in ovarian and pancreatic tumors
  • Therapeutic resistance: AKT hyperactivation commonly underlies resistance to chemotherapy, hormonal agents, and targeted therapies [3] [8]Preclinical evidence confirms that AKT blockade induces apoptosis, autophagy, and endoplasmic reticulum (ER) stress in tumor cells with PI3K/AKT pathway alterations [10].

Classification of AKT Inhibitors: Allosteric vs. ATP-Competitive Mechanisms

Table 1: AKT Inhibitor Classes

MechanismBinding SiteSelectivityRepresentative Agents
AllostericPleckstrin homology domainHigh for AKT isoformsTAS-117, MK-2206
ATP-competitiveCatalytic kinase domainModerate (off-target risks)Ipatasertib, Capivasertib

Allosteric inhibitors like TAS-117 bind the AKT pleckstrin homology domain, preventing membrane translocation and phosphorylation at Thr308/Ser473. This confers superior isoform selectivity over ATP-competitive inhibitors, which target the kinase domain conserved across AGC kinases. Reduced off-target effects theoretically enhance allosteric inhibitors’ therapeutic index [3] [9].

Properties

CAS Number

1402602-94-1

Product Name

TAS-117

IUPAC Name

3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3

InChI Key

AIFGVDXMHWGOGJ-UHFFFAOYSA-N

SMILES

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O

Solubility

Soluble in DMSO

Synonyms

TAS-117, TAS 117, TAS117

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.